molecular formula C13H10ClN3O2S B5729117 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No. B5729117
M. Wt: 307.76 g/mol
InChI Key: ACIWBHNDIAHSSP-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. In We will also discuss the advantages and limitations of using this compound in lab experiments and list potential future directions for research.

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, the compound may reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which could make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One area of interest is the development of new drugs based on this compound. Researchers could investigate the structure-activity relationship of this compound and identify analogs with improved pharmacological properties. Another area of interest is the mechanism of action of this compound. Further studies could help to elucidate the molecular targets of this compound and how it exerts its effects. Finally, researchers could investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction between 5-chloro-2-pyridinamine and 3-(2-furyl)acrylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a thiolating agent, such as carbon disulfide (CS2). The resulting compound is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also suggested that this compound may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-9-3-5-11(15-8-9)16-13(20)17-12(18)6-4-10-2-1-7-19-10/h1-8H,(H2,15,16,17,18,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIWBHNDIAHSSP-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.